Superior Pulmonary Artery Pressure Reduction vs. Vericiguat
In an ex vivo rat isolated perfused lung (IPL) model, Riociguat was significantly more effective than Vericiguat in reducing pulmonary artery pressure (PAP). This head-to-head comparison demonstrates a clear functional difference between these two sGC stimulators in a key physiological parameter [1].
| Evidence Dimension | Reduction in Pulmonary Artery Pressure (PAP) |
|---|---|
| Target Compound Data | 10% greater reduction in PAP |
| Comparator Or Baseline | Vericiguat (baseline for the 10% difference) |
| Quantified Difference | Riociguat reduced PAP by a statistically significant additional 10% compared to Vericiguat. |
| Conditions | Rat isolated perfused lung (IPL) model, vessels pretreated with endothelin-1 |
Why This Matters
This quantifies Riociguat's superior efficacy in reducing PAP, a critical hemodynamic endpoint in PAH, making it the more potent agent for studies focused on pulmonary vascular resistance.
- [1] Schnorbach J, et al. Different Effects of Riociguat and Vericiguat on Pulmonary Vessels and Airways. Biomedicines. 2025;13(4):856. View Source
